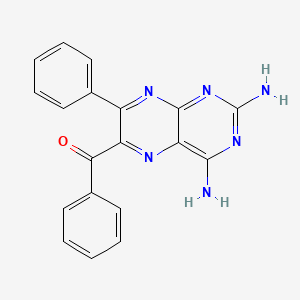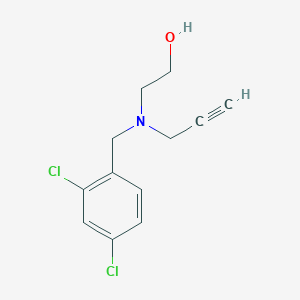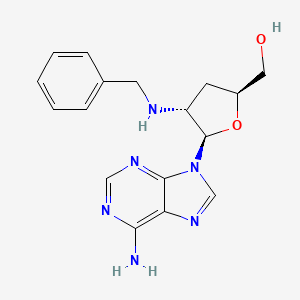
Adenosine, 2',3'-dideoxy-2'-((phenylmethyl)amino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adenosine, 2’,3’-dideoxy-2’-((phenylmethyl)amino)- is a synthetic nucleoside analog. It is structurally similar to adenosine but lacks the hydroxyl groups at the 2’ and 3’ positions of the ribose ring, which are replaced by a phenylmethylamino group. This modification imparts unique chemical and biological properties to the compound .
Méthodes De Préparation
The synthesis of Adenosine, 2’,3’-dideoxy-2’-((phenylmethyl)amino)- typically involves multiple steps:
Starting Material: The synthesis begins with adenosine as the starting material.
Protection of Functional Groups: The hydroxyl groups of adenosine are protected using suitable protecting groups.
Introduction of the Phenylmethylamino Group: The protected adenosine undergoes a substitution reaction where the hydroxyl groups at the 2’ and 3’ positions are replaced by a phenylmethylamino group.
Deprotection: The protecting groups are removed to yield the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.
Analyse Des Réactions Chimiques
Adenosine, 2’,3’-dideoxy-2’-((phenylmethyl)amino)- undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed.
Applications De Recherche Scientifique
Adenosine, 2’,3’-dideoxy-2’-((phenylmethyl)amino)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of other nucleoside analogs and derivatives.
Biology: The compound is studied for its interactions with enzymes and receptors involved in nucleoside metabolism.
Medicine: Research explores its potential as an antiviral and anticancer agent due to its ability to interfere with nucleic acid synthesis.
Industry: It is used in the development of pharmaceuticals and diagnostic tools.
Mécanisme D'action
The mechanism of action of Adenosine, 2’,3’-dideoxy-2’-((phenylmethyl)amino)- involves its incorporation into nucleic acids, leading to the termination of nucleic acid synthesis. This is due to the absence of the 2’ and 3’ hydroxyl groups, which are essential for the formation of phosphodiester bonds. The compound targets enzymes involved in nucleoside metabolism, such as adenosine deaminase and nucleoside phosphorylase, disrupting their normal function .
Comparaison Avec Des Composés Similaires
Adenosine, 2’,3’-dideoxy-2’-((phenylmethyl)amino)- can be compared with other nucleoside analogs:
Adenosine: Unlike adenosine, the compound lacks the 2’ and 3’ hydroxyl groups, which significantly alters its biological activity.
2’,3’-Dideoxyadenosine: This compound also lacks the 2’ and 3’ hydroxyl groups but does not have the phenylmethylamino group, making it less bulky and potentially less effective in certain applications.
2’,3’-Dideoxy-2’-((methyl)amino)adenosine: Similar to the compound but with a methyl group instead of a phenylmethyl group, leading to differences in steric and electronic properties.
These comparisons highlight the unique structural features and potential advantages of Adenosine, 2’,3’-dideoxy-2’-((phenylmethyl)amino)- in various applications.
Propriétés
Numéro CAS |
134934-53-5 |
|---|---|
Formule moléculaire |
C17H20N6O2 |
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
[(2S,4R,5R)-5-(6-aminopurin-9-yl)-4-(benzylamino)oxolan-2-yl]methanol |
InChI |
InChI=1S/C17H20N6O2/c18-15-14-16(21-9-20-15)23(10-22-14)17-13(6-12(8-24)25-17)19-7-11-4-2-1-3-5-11/h1-5,9-10,12-13,17,19,24H,6-8H2,(H2,18,20,21)/t12-,13+,17+/m0/s1 |
Clé InChI |
WREDAANYCRGDHQ-OGHNNQOOSA-N |
SMILES isomérique |
C1[C@H](O[C@H]([C@@H]1NCC2=CC=CC=C2)N3C=NC4=C(N=CN=C43)N)CO |
SMILES canonique |
C1C(OC(C1NCC2=CC=CC=C2)N3C=NC4=C(N=CN=C43)N)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


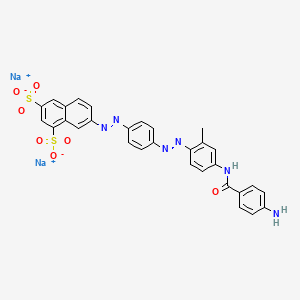
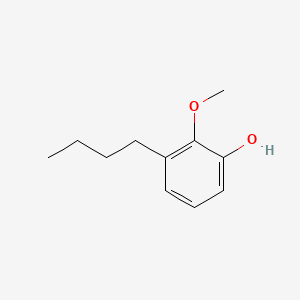
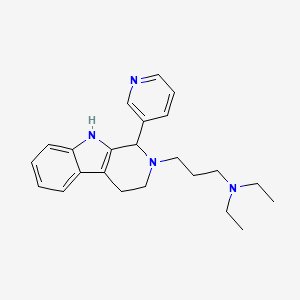
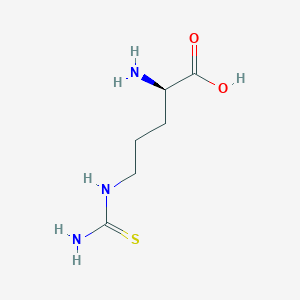
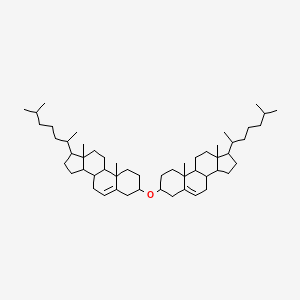


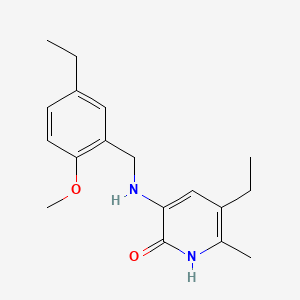
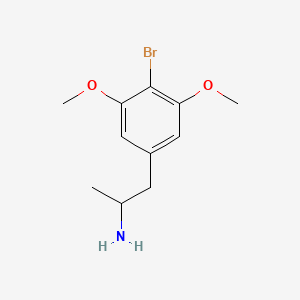

![(2S)-2-[[(2S)-2-amino-3-[4-(4-hydroxyphenoxy)phenyl]propanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]acetic acid](/img/structure/B12805327.png)
